4-bromo-7-fluoro-1H-indole

Catalog No.
S676446
CAS No.
883500-66-1
M.F
C8H5BrFN
M. Wt
214.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-7-fluoro-1H-indole

CAS Number

883500-66-1

Product Name

4-bromo-7-fluoro-1H-indole

IUPAC Name

4-bromo-7-fluoro-1H-indole

Molecular Formula

C8H5BrFN

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H

InChI Key

PBQKMEMSAFAVKF-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CNC2=C1F)Br

Canonical SMILES

C1=CC(=C2C=CNC2=C1F)Br

Synthesis and Chemical Properties:

-Bromo-7-fluoro-1H-indole is an organic compound belonging to the class of indole derivatives. It is a white to light yellow crystalline solid with a melting point of 108-110°C. The synthesis of 4-bromo-7-fluoro-1H-indole has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. Its chemical properties, such as solubility and reactivity, are crucial for its potential applications in various research fields.

Potential Applications in Medicinal Chemistry:

The presence of both bromine and fluorine substituents on the indole ring makes 4-bromo-7-fluoro-1H-indole an attractive candidate for medicinal chemistry research. The indole core is a common scaffold found in numerous biologically active molecules, including pharmaceuticals and natural products. Studies have explored the potential of 4-bromo-7-fluoro-1H-indole as a building block for the synthesis of novel bioactive compounds with various therapeutic applications, including:

  • Anticancer agents: Research suggests 4-bromo-7-fluoro-1H-indole derivatives may exhibit anticancer activity by targeting specific enzymes or signaling pathways involved in tumorigenesis [].
  • Antimicrobial agents: Studies have investigated the potential of 4-bromo-7-fluoro-1H-indole derivatives as antimicrobial agents against various bacterial and fungal strains.

4-Bromo-7-fluoro-1H-indole is a halogenated derivative of indole, characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 7-position of the indole ring. The molecular formula for this compound is C₈H₅BrFN, and it has a molecular weight of approximately 214.04 g/mol. This compound is notable for its potential in various

There is no current research available on the specific mechanism of action of 4-bromo-7-fluoro-1H-indole. However, halogenated indoles can exhibit various biological activities depending on the substitution pattern. Some studies suggest potential for these molecules to act as enzyme inhibitors or interact with specific receptors in cells []. Further research is needed to elucidate the potential biological effects of 4-bromo-7-fluoro-1H-indole.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, resulting in derivatives with altered electronic properties.
  • Coupling Reactions: This compound can engage in cross-coupling reactions, including Suzuki or Heck reactions, which are essential for constructing complex organic molecules .

Indole derivatives, including 4-bromo-7-fluoro-1H-indole, are known to exhibit a wide range of biological activities. These include:

  • Antiviral: Potential efficacy against viral infections.
  • Anti-inflammatory: May reduce inflammation through various biochemical pathways.
  • Anticancer: Shows promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial: Effective against various bacterial and fungal pathogens.
  • Antidiabetic: Potential to modulate glucose metabolism and insulin sensitivity.

The compound's biological activity is attributed to its ability to interact with multiple biochemical pathways, influencing enzyme activity and cellular processes.

The synthesis of 4-bromo-7-fluoro-1H-indole typically involves halogenation processes. Common methods include:

  • Bromination of 7-fluoroindole: This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is generally conducted in organic solvents like dichloromethane or chloroform at room temperature.
  • Industrial Production: Large-scale synthesis may utilize optimized halogenation techniques, including continuous flow reactors to enhance efficiency and yield .

4-Bromo-7-fluoro-1H-indole serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features allow it to be used in:

  • Drug Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In developing novel materials with specific electronic properties.
  • Research: As a tool for studying biochemical pathways and enzyme interactions .

Research on 4-bromo-7-fluoro-1H-indole has revealed its potential interactions with various biological targets:

  • Enzyme Inhibition: It may inhibit protein kinases, affecting cell signaling pathways crucial for cancer progression.
  • Cytochrome P450 Interaction: This compound could influence drug metabolism by interacting with cytochrome P450 enzymes, impacting pharmacokinetics and toxicity profiles.

These interactions highlight its significance in both therapeutic applications and toxicological assessments.

Several compounds share structural similarities with 4-bromo-7-fluoro-1H-indole. Here are some notable examples:

Compound NameKey FeaturesDifferences from 4-Bromo-7-Fluoro-1H-Indole
4-BromoindoleLacks fluorine; different reactivityNo fluorine atom affects its electronic properties
7-FluoroindoleLacks bromine; different applicationsNo bromine atom alters reactivity and biological activity
4-Chloro-7-fluoro-1H-indoleChlorine instead of bromineDifferent halogen impacts reactivity and potential uses

The uniqueness of 4-bromo-7-fluoro-1H-indole lies in its combination of both bromine and fluorine atoms, enhancing its reactivity and allowing for the development of novel compounds with specific properties that are not achievable with other similar compounds.

XLogP3

2.8

Wikipedia

4-Bromo-7-fluoroindole

Dates

Modify: 2023-08-15

Explore Compound Types